molecular formula C17H19F3N4O2S B2513253 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1396866-90-2

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2513253
CAS No.: 1396866-90-2
M. Wt: 400.42
InChI Key: PQJRLVUEIBEKJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound, which are often used in research due to their potential biological activities .


Synthesis Analysis

The synthesis of such compounds often involves palladium-catalyzed oxidative olefination of 2-pyridones .


Molecular Structure Analysis

Detailed molecular structure analysis usually requires experimental procedures and NMR spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are usually complex and require detailed experimental procedures .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are usually determined through detailed experimental procedures .

Scientific Research Applications

Antimicrobial and Antitubercular Activity

  • Antimicrobial Effects : A study found that substituted N-(pyrazin-2-yl)benzenesulfonamides demonstrated notable antitubercular activity against M. tuberculosis H37Rv. This suggests potential use in treating tuberculosis and other bacterial infections (Bouz et al., 2019).
  • Antifungal and Antibacterial Properties : Some pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties, exhibited significant antimicrobial activity against various bacterial strains, including E. coli and S. aureus, as well as against the fungus C. albicans (Hassan, 2013).

Anti-Inflammatory and Analgesic Applications

  • Anti-Inflammatory and Analgesic Activities : Research on derivatives of celecoxib (a related compound) demonstrated anti-inflammatory and analgesic effects without causing significant tissue damage in the liver, kidney, colon, and brain, indicating potential for safe pain relief and inflammation treatment (Küçükgüzel et al., 2013).

Anticancer Potential

  • Anticancer Activity : A celecoxib derivative was tested for anticancer activity against 60 human tumor cell lines, showing promise in this field. This suggests potential applications in developing new anticancer therapies (Küçükgüzel et al., 2013).

Herbicidal Applications

  • Herbicidal Activity : N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, a related group of compounds, demonstrated significant herbicidal activity, particularly as a post-emergence activity on dicotyledonous weed species (Eussen et al., 1990).

HIV Prevention

  • HIV-1 Infection Prevention : Studies on methylbenzenesulfonamide derivatives, including related compounds, have shown promise as targeting agents in the prevention of HIV-1 infection (De-ju, 2015).

Additional Research Applications

  • The research also includes studies on the crystal structure and conformational differences of related compounds, which are significant for understanding their interaction mechanisms and designing more effective drugs (Borges et al., 2014).

Mechanism of Action

The mechanism of action of such compounds is often related to their potential biological activities .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific physical and chemical properties .

Future Directions

The development of novel synthetic methods for heterocyclic compounds is an active area of research, contributing to potential biological activities .

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2S/c18-17(19,20)14-1-3-15(4-2-14)27(25,26)23-11-13-5-9-24(10-6-13)16-12-21-7-8-22-16/h1-4,7-8,12-13,23H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJRLVUEIBEKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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